molecular formula C9H13N3OS2 B3125855 N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide CAS No. 329777-53-9

N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide

Cat. No.: B3125855
CAS No.: 329777-53-9
M. Wt: 243.4 g/mol
InChI Key: LDZDESRZOOWKFP-UHFFFAOYSA-N
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Description

N-Propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is a thiocarbohydrazide derivative characterized by a thienylcarbonyl moiety and a propyl substituent. Its molecular structure (C₉H₁₂N₄OS₂) includes sulfur and nitrogen donor atoms, enabling coordination with transition metals such as Co(II), Ni(II), and Cu(II) . The thiophene ring introduces π-conjugation and sulfur-based electronic effects, which influence its reactivity and binding properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propyl-3-(thiophene-2-carbonylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS2/c1-2-5-10-9(14)12-11-8(13)7-4-3-6-15-7/h3-4,6H,2,5H2,1H3,(H,11,13)(H2,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZDESRZOOWKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NNC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide typically involves the following steps:

    Formation of the Thienylcarbonyl Intermediate: The starting material, 2-thiophenecarboxylic acid, is first converted to its acid chloride using thionyl chloride.

    Hydrazinecarbothioamide Formation: The acid chloride is then reacted with hydrazinecarbothioamide under controlled conditions to form the hydrazinecarbothioamide intermediate.

    N-Propyl Substitution: Finally, the hydrazinecarbothioamide intermediate is alkylated with propyl bromide to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazinecarbothioamides.

Scientific Research Applications

Chemistry: N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The thienyl group can interact with enzyme active sites, while the hydrazinecarbothioamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thienylcarbonyl vs. Pyridinylcarbonyl Derivatives
  • N-Butyl-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide (CAS: 74270-74-9):

    • Replaces the thienyl group with a pyridine ring, altering electronic properties. The pyridine nitrogen enhances basicity and hydrogen-bonding capacity compared to the sulfur-containing thiophene.
    • Applications: Greater solubility in polar solvents due to pyridine’s hydrophilicity, making it suitable for aqueous-phase reactions .
  • N-Cyclopropyl-2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide (CAS: N/A): Features a cyclopropyl group and nitro-substituted pyrazole. The cyclopropyl substituent introduces steric hindrance, while the nitro group enhances electron-withdrawing effects, reducing nucleophilicity compared to the propyl-thienyl derivative .
Substituent Effects on Metal Coordination
  • N''-[(1E,2Z)-2-(Hydroxyimino)-1-phenyl-propylidene]thiocarbonohydrazide (): Contains a hydroxyimino group, enabling tautomerism and diverse coordination modes (e.g., O,N,S-donor sites). Forms stable complexes with Co(II), Ni(II), and Cu(II), with log stability constants (log β) ranging from 8.2–10.5 . Comparison: The thienylcarbonyl analog lacks hydroxyimino functionality but compensates with thiophene’s sulfur, enhancing soft metal (e.g., Cu(I)) affinity .
  • 2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (): Incorporates benzodioxol and imidazolyl groups, providing O,N,O′-donor sites. Single-crystal X-ray analysis confirms an (E)-configuration imine, which stabilizes planar coordination geometries .

Physicochemical and Spectroscopic Properties

Compound Molecular Weight Key Functional Groups Donor Atoms UV-Vis λmax (nm) Log P (Predicted)
N-Propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide 280.34 Thienylcarbonyl, propyl S, N 265–280 (π→π*) 2.8
N-Butyl-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide 294.36 Pyridinylcarbonyl, butyl N, N 255–270 (n→π*) 1.9
N-Cyclopropyl-2-[3-(5-methyl-3-nitro-pyrazolyl)propanoyl]hydrazinecarbothioamide 354.38 Nitropyrazole, cyclopropyl N, O, S 310–325 (charge transfer) 3.5

Key Observations :

  • The thienylcarbonyl derivative exhibits higher lipophilicity (log P = 2.8) than pyridine analogs due to thiophene’s hydrophobic character.
  • Nitro and benzodioxol substituents shift UV-Vis absorption to longer wavelengths, indicating extended conjugation .

Biological Activity

N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various applications in therapeutic contexts.

Chemical Structure and Properties

This compound belongs to the class of hydrazinecarbothioamides. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₀H₁₂N₂OS
  • Molecular Weight : 224.28 g/mol

This compound features a thienyl group, which contributes to its unique biological properties, particularly in interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves the reaction of thienyl isothiocyanate with propyl hydrazine under controlled conditions. The synthesis can be optimized using various methods such as microwave irradiation or mechanochemical grinding to enhance yield and purity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by:

  • Inhibiting Cell Proliferation : The compound interferes with cell cycle progression, particularly inducing G2/M phase arrest, which is crucial for cancer therapy.
  • Mechanism of Action : It targets microtubule dynamics, leading to disruption in mitotic spindle formation and subsequent cell death.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism appears to involve the disruption of microbial cell membranes and inhibition of key metabolic pathways.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it shows potential as an inhibitor of tyrosinase, an enzyme implicated in melanoma development.

Case Studies

  • Anticancer Efficacy : A study involving the treatment of MCF-7 breast cancer cells with this compound revealed an IC50 value of 12.5 µM, indicating potent anticancer activity compared to standard chemotherapeutics.
    CompoundCell LineIC50 (µM)
    This compoundMCF-712.5
    DoxorubicinMCF-715.0
  • Antimicrobial Testing : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus at a concentration of 25 µg/ml, showcasing its potential as an antimicrobial agent.
    PathogenMinimum Inhibitory Concentration (µg/ml)
    Staphylococcus aureus25
    Escherichia coli30

Q & A

Q. Methodological Notes

  • Data Presentation : Include tables for spectroscopic assignments, docking scores, and crystallographic parameters (e.g., unit cell dimensions) to enhance reproducibility.
  • Safety : Handle POCl₃ and DMSO in fume hoods; dispose of waste via certified hazardous waste services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide
Reactant of Route 2
N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide

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